molecular formula C9H4N4S B11469747 2-Amino-1,3-benzothiazole-5,6-dicarbonitrile

2-Amino-1,3-benzothiazole-5,6-dicarbonitrile

Cat. No.: B11469747
M. Wt: 200.22 g/mol
InChI Key: RBKRIWGEEBMNOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1,3-benzothiazole-5,6-dicarbonitrile is a heterocyclic compound that features a benzothiazole core with amino and dicarbonitrile substituents

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1,3-benzothiazole-5,6-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-1,3-benzothiazole-5,6-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and nitrile groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-Amino-1,3-benzothiazole-5,6-dicarbonitrile is unique due to the presence of both amino and dicarbonitrile groups, which confer distinct chemical reactivity and potential for diverse applications. The dicarbonitrile groups enhance its ability to participate in various chemical reactions, making it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C9H4N4S

Molecular Weight

200.22 g/mol

IUPAC Name

2-amino-1,3-benzothiazole-5,6-dicarbonitrile

InChI

InChI=1S/C9H4N4S/c10-3-5-1-7-8(2-6(5)4-11)14-9(12)13-7/h1-2H,(H2,12,13)

InChI Key

RBKRIWGEEBMNOA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=C1N=C(S2)N)C#N)C#N

Origin of Product

United States

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